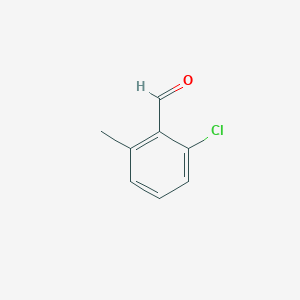

2-Chloro-6-methylbenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYFXIJPJFSTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499407 | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-64-5 | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Chloro 6 Methylbenzaldehyde

Regioselective Halogenation Strategies for Benzaldehyde (B42025) Precursors

The synthesis of 2-Chloro-6-methylbenzaldehyde can be approached by introducing a chlorine atom onto a methylbenzaldehyde precursor. This strategy's success hinges on achieving high regioselectivity, directing the halogen to the precise location on the aromatic ring. The electronic effects of the substituents already present—the aldehyde and methyl groups—are the primary determinants of the position of electrophilic attack.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of benzene (B151609) rings. In the context of synthesizing this compound, this approach would involve the direct chlorination of a methylbenzaldehyde isomer. The most logical starting material for this strategy is 2-methylbenzaldehyde (B42018) (o-tolualdehyde).

However, the directing effects of the existing substituents on the aromatic ring present a significant challenge to achieving the desired regioselectivity. The outcome of the electrophilic chlorination is dictated by the interplay of the electronic properties of the formyl group (-CHO) and the methyl group (-CH3).

Methyl Group (-CH3): The methyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. unizin.org It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate (the sigma complex). This stabilizing effect is most pronounced when the electrophile attacks the positions ortho and para to the methyl group. docbrown.info Consequently, the methyl group is an ortho, para-director.

Formyl Group (-CHO): The formyl group is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene. unizin.org This deactivation stems from its electron-withdrawing nature, both through induction and resonance, which destabilizes the sigma complex. The deactivating effect is strongest at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack. doubtnut.com Thus, the aldehyde group is a meta-director.

In the case of 2-methylbenzaldehyde, these directing effects are in opposition. The methyl group at position C2 directs incoming electrophiles to positions C3, C5 (ortho), and C6 (para). The formyl group at C1 directs to positions C3 and C5 (meta). The desired product requires chlorination at the C6 position, which is para to the activating methyl group but ortho to the deactivating formyl group.

| Position on Ring | Effect of C1-Formyl Group (-CHO) | Effect of C2-Methyl Group (-CH3) | Combined Effect on Electrophilic Attack | Predicted Product |

|---|---|---|---|---|

| C3 | Meta (Favored) | Ortho (Favored) | Strongly Favored | Major Isomer (3-Chloro-2-methylbenzaldehyde) |

| C4 | Para (Disfavored) | Meta (Disfavored) | Disfavored | Minor/Trace |

| C5 | Meta (Favored) | Ortho (Favored) | Favored | Major Isomer (5-Chloro-2-methylbenzaldehyde) |

| C6 | Ortho (Disfavored) | Para (Favored) | Competing Effects / Sterically Hindered | Minor Isomer (Target Compound) |

Directed Ortho-Metalation and Halogenation Protocols

To overcome the regioselectivity challenges inherent in classical electrophilic aromatic substitution, directed ortho-metalation (DoM) presents a more powerful and precise strategy. DoM utilizes a directed metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. This generates a stabilized arylmetal intermediate, which can then be trapped by an electrophile, in this case, a chlorinating agent.

For the synthesis of this compound, a precursor such as 2-methylbenzaldehyde is not ideal for a direct DoM approach. The aldehyde proton is acidic and would be preferentially abstracted by the organolithium base. Therefore, the formyl group must first be protected by converting it into a group that is stable to the strongly basic conditions but can be easily hydrolyzed back to an aldehyde. Common protecting groups for this purpose include acetals, such as a diethyl acetal (B89532).

The synthetic sequence would proceed as follows:

Protection: 2-methylbenzaldehyde is reacted with an alcohol, like ethanol, under acidic conditions to form 2-methylbenzaldehyde diethyl acetal. The acetal group now serves as the directed metalation group.

Directed ortho-Metalation: The protected compound is treated with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures. The acetal group directs the lithium to deprotonate the most acidic proton on the ring, which is at the C6 position. The proximity and coordinating ability of the oxygen atoms in the acetal group stabilize the resulting aryllithium intermediate at the adjacent position.

Halogenation: The targeted aryllithium species is then quenched with an electrophilic chlorine source. A variety of reagents can be used for this step, including hexachloroethane (B51795) (C2Cl6), N-chlorosuccinimide (NCS), or chlorine gas (Cl2). This step introduces the chlorine atom specifically at the C6 position.

Deprotection: Finally, the acetal protecting group is removed by acidic hydrolysis (e.g., with dilute HCl), regenerating the formyl group and yielding the final product, this compound.

This DoM protocol offers superior regiocontrol compared to electrophilic substitution, as the position of halogenation is determined by the directing group rather than the inherent electronic preferences of the ring. This leads to a significantly higher yield of the desired 2,6-disubstituted isomer.

Formylation Reactions for Substituted Benzene and Toluene Derivatives

An alternative synthetic strategy involves constructing the aldehyde functionality onto a pre-existing 1-chloro-3-methylbenzene (m-chlorotoluene) ring. These methods, known as formylation reactions, introduce a -CHO group onto the aromatic nucleus. The success of this approach depends on the ability to control the regioselectivity of the formylation process, directing the new group to the C2 position, which is situated between the chloro and methyl substituents.

Via Vilsmeier-Haack and Related Methods

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. This forms the electrophilic chloroiminium ion, [ClCH=N(CH3)2]+, which then attacks the aromatic ring.

The starting material for this synthesis would be 1-chloro-3-methylbenzene. The directing effects of the substituents on this ring are crucial:

Methyl Group (-CH3): An ortho, para-director (activating).

Chloro Group (-Cl): An ortho, para-director (deactivating). youtube.com

In 1-chloro-3-methylbenzene, the methyl group at C3 directs towards positions C2, C4, and C6. The chloro group at C1 directs towards C2, C4, and C6. Both groups reinforce the directing of the electrophile to the same positions. However, the C2 position is sterically hindered by the two adjacent substituents. The C4 position is para to the chloro group and ortho to the methyl group. The C6 position is ortho to the chloro group and para to the methyl group.

Due to the combined directing influence and steric factors, the Vilsmeier-Haack formylation of 1-chloro-3-methylbenzene typically results in a mixture of products. The major product is often 4-chloro-2-methylbenzaldehyde, with the desired this compound being formed as a minor isomer. The poor regioselectivity for the sterically crowded C2 position makes this method less efficient for the specific synthesis of the target compound without subsequent separation of isomers.

Grignard Reagent-Mediated Formylation

A more regioselective approach involves the use of an organometallic intermediate, specifically a Grignard reagent. This method begins with the synthesis of a Grignard reagent from a halogenated precursor, followed by its reaction with a formylating agent.

The synthetic pathway starts with 2-chloro-6-methylbromobenzene or a similar dihalogenated toluene.

Grignard Formation: The starting material, for example, 1-bromo-2-chloro-6-methylbenzene, is reacted with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 2-chloro-6-methylphenylmagnesium bromide. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent at the bromine-substituted position.

Formylation: The prepared Grignard reagent is then reacted with a suitable formylating agent at low temperature. A common and effective formylating agent is N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.

Hydrolysis: The resulting intermediate is hydrolyzed in an acidic workup (e.g., with dilute H2SO4 or NH4Cl solution) to yield the final product, this compound.

This method provides excellent regiocontrol because the position of the formyl group is predetermined by the initial position of the halogen used to form the Grignard reagent. This avoids the issue of isomeric mixtures often encountered in electrophilic substitution or Vilsmeier-Haack reactions, making it a highly effective and strategic approach for the synthesis of this compound.

| Method | Starting Material | Key Reagents | Regioselectivity Control | Primary Product(s) |

|---|---|---|---|---|

| Vilsmeier-Haack | 1-Chloro-3-methylbenzene | POCl3, DMF | Electronic & Steric Effects | Mixture, mainly 4-Chloro-2-methylbenzaldehyde |

| Grignard Formylation | 1-Bromo-2-chloro-6-methylbenzene | Mg, DMF, H3O+ | Pre-defined Halogen Position | This compound (High Selectivity) |

Carbonylation-Based Synthetic Pathways

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide (CO), offer another advanced route. These reactions are typically catalyzed by transition metals, most commonly palladium complexes. This approach can be adapted to synthesize aromatic aldehydes from aryl halides or triflates.

A plausible pathway for synthesizing this compound would involve the palladium-catalyzed formylation of a suitable precursor like 1-iodo-2-chloro-6-methylbenzene. The general mechanism proceeds as follows:

Oxidative Addition: A low-valent palladium catalyst, such as Pd(PPh3)4, reacts with the aryl halide (Ar-X) in an oxidative addition step to form an arylpalladium(II) complex (Ar-Pd-X).

CO Insertion: This complex then undergoes migratory insertion of a carbon monoxide molecule into the aryl-palladium bond, forming an aroylpalladium(II) intermediate.

Reductive Elimination: The aroylpalladium species is then treated with a reducing agent, such as a silane (B1218182) (e.g., triethylsilane, Et3SiH) or hydrogen gas. This leads to reductive elimination, which forms the aldehyde product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This methodology is highly effective and can proceed under relatively mild conditions. The regioselectivity is, similar to the Grignard approach, precisely controlled by the position of the halide on the starting material. While requiring specialized equipment to handle carbon monoxide gas and the use of expensive transition metal catalysts, carbonylation offers a powerful and direct route to the target aldehyde with high specificity.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for modifying aromatic rings, particularly those bearing electron-withdrawing groups or specific arrangements of substituents. Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr, the ring is attacked by a nucleophile. youtube.com This process typically proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a suitable leaving group (often a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. For this mechanism to be effective, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, to stabilize the negative charge of the intermediate. libretexts.org

A key route to this compound involves the reaction of a di-halogenated benzaldehyde with a nucleophilic methyl source. This approach leverages the principles of SNAr, where one halogen atom is selectively replaced by a methyl group.

A notable example of this strategy is the synthesis starting from 2-chloro-6-fluorobenzaldehyde (B137617). researchgate.net In this method, the fluorine atom, being more electronegative and a better leaving group in SNAr reactions than chlorine in this specific substitution context, is targeted for replacement. The reaction employs a powerful nucleophilic methyl source, such as a Grignard reagent (methylmagnesium chloride). researchgate.net

To enhance the reactivity and selectivity of the substitution, the aldehyde group is first protected by converting it into an n-butylimine. This temporary modification prevents the Grignard reagent from attacking the carbonyl carbon. The subsequent treatment of the imine with methylmagnesium chloride in a solvent like tetrahydrofuran (B95107) (THF) leads to the displacement of the fluoride (B91410) ion by the methyl group. The final step involves hydrolysis of the imine to regenerate the aldehyde functionality, yielding this compound. researchgate.net This sequence provides an efficient pathway to the desired product. researchgate.net

| Starting Material | Reagents | Key Steps | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | 1. n-Butylamine 2. Methylmagnesium chloride in THF 3. Aqueous hydrolysis | 1. Protection of aldehyde as an imine 2. Nucleophilic substitution of fluorine 3. Deprotection to reform aldehyde | This compound | researchgate.net |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov When evaluating synthetic routes to this compound, several of these principles are pertinent.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The SNAr route described is relatively efficient in this regard, as the main transformation involves the substitution of a fluorine atom with a methyl group.

Safer Solvents and Auxiliaries : A major source of waste in chemical processes comes from solvents. nih.gov The choice of solvent is critical; green chemistry encourages the use of safer solvents or the elimination of solvents altogether. yale.edu In the described synthesis, THF is used, which is a common but moderately hazardous solvent. Green chemistry principles would encourage exploring alternatives with better environmental profiles or developing solvent-free reaction conditions. nih.govresearchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized because such steps require additional reagents and can generate waste. epa.gov The conversion of the benzaldehyde to an imine is a derivatization step. While necessary in the reported method to prevent side reactions, an ideal "green" synthesis would avoid this step, perhaps through the use of a chemoselective methylating agent that reacts preferentially at the aromatic ring.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. yale.edu While the SNAr reaction with a Grignard reagent is stoichiometric, other synthetic transformations can often be redesigned to use catalysts, reducing waste and improving efficiency. researchgate.net

| Green Chemistry Principle | Relevance to the SNAr Route | Potential for Improvement |

|---|---|---|

| Atom Economy | Relatively high, but byproducts like magnesium salts are formed. | Designing routes that generate fewer byproducts. |

| Safer Solvents | Uses THF, a standard organic solvent. | Investigating greener solvents (e.g., bio-based solvents) or solvent-free conditions. |

| Reduce Derivatives | Requires protection of the aldehyde as an imine. | Developing a one-step process with a chemoselective reagent that avoids the need for a protecting group. |

| Energy Efficiency | Grignard reactions are often run at controlled, non-ambient temperatures. | Developing methods that proceed efficiently at ambient temperature and pressure. epa.gov |

Large-Scale Preparative Methods and Process Optimization Research

The transition of a synthetic route from a laboratory scale to large-scale industrial production requires careful consideration of safety, efficiency, cost, and robustness. The described nucleophilic aromatic substitution method for preparing this compound (as a precursor to 2-chloro-6-methylbenzoic acid) has been noted as suitable for preparing kilogram quantities. researchgate.net This suggests that the process is scalable and does not involve prohibitively expensive or difficult-to-handle reagents or conditions.

Process optimization is crucial for ensuring that a large-scale synthesis is economically viable and consistently produces the product at the desired purity. Key areas for optimization research include:

Reaction Conditions : Fine-tuning parameters such as temperature, reaction time, and reagent stoichiometry is essential. For instance, optimizing the amount of Grignard reagent can minimize waste and side reactions while ensuring complete conversion. researchgate.net

Work-up and Purification : Simplifying the isolation and purification procedures is a primary goal of process chemistry. The reported synthesis benefits from not requiring the isolation of intermediates. researchgate.net Further optimization would focus on minimizing solvent use during extraction and developing efficient crystallization or distillation methods for the final product to achieve high purity without resorting to chromatography, which is generally not feasible for large quantities.

| Parameter | Objective | Considerations for this compound Synthesis |

|---|---|---|

| Reagent Stoichiometry | Maximize yield, minimize cost and waste. | Using the minimum effective excess of n-butylamine and methylmagnesium chloride. |

| Temperature Control | Ensure reaction selectivity and safety. | Managing the exothermicity of the Grignard reaction and hydrolysis steps in large reactors. |

| Solvent Volume | Increase throughput, reduce cost and waste. | Running the reaction at the highest possible concentration without compromising safety or product quality. |

| Process Streamlining | Reduce unit operations and handling losses. | Leveraging the fact that intermediates do not require isolation for subsequent steps. researchgate.net |

Compound Index

| Compound Name |

|---|

| 2-Chloro-6-fluorobenzaldehyde |

| This compound |

| 2-chloro-6-methylbenzoic acid |

| n-Butylamine |

| Methylmagnesium chloride |

| Tetrahydrofuran (THF) |

Chemical Transformations and Derivatization Studies of 2 Chloro 6 Methylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon an excellent target for nucleophiles. The primary reactions of 2-chloro-6-methylbenzaldehyde, therefore, involve the addition of nucleophiles to this site, as well as condensation, and oxidation reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate which is subsequently protonated to yield the final product. youtube.com

While direct alkylation or arylation at the carbonyl carbon can be achieved with organometallic reagents (see Section 3.1.1.3), modern organic synthesis has also developed methods for the α-arylation of aldehydes. These reactions typically proceed through the formation of an enolate or an imine intermediate, followed by a palladium-catalyzed cross-coupling reaction with an aryl halide. berkeley.edu For a molecule like this compound, this would involve the formation of a derivative that could then be coupled with various bromo- or chloroarenes. berkeley.edu The use of specialized ligands such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or Q-phos is often crucial for the success of these transformations. berkeley.edu

Another strategy involves the use of transient directing groups to facilitate the functionalization of C-H bonds. For instance, a primary aliphatic aldehyde can undergo palladium-catalyzed methylene (B1212753) β-C–H arylation using a transient directing group like an amino acid and an external ligand. nih.gov While not a direct addition to the carbonyl, these methods represent advanced strategies for the derivatization of aldehyde-containing compounds.

Aldehydes are readily reduced to primary alcohols using complex metal hydride reagents. masterorganicchemistry.com For this compound, this transformation yields 2-chloro-6-methylbenzyl alcohol. The most common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is selective for aldehydes and ketones. youtube.commasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. In the second step, the alkoxide is protonated by the solvent to give the final alcohol product. masterorganicchemistry.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions and a separate aqueous workup step. youtube.com

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-Chloro-6-methylbenzyl alcohol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, followed by H₃O⁺ workup | 2-Chloro-6-methylbenzyl alcohol |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would result in the formation of a new carbon-carbon bond and, after an acidic workup, produce a secondary alcohol. masterorganicchemistry.com

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms a magnesium or lithium alkoxide intermediate, which is then protonated upon the addition of a dilute acid (e.g., H₃O⁺) to yield the corresponding secondary alcohol. masterorganicchemistry.com The specific alcohol formed depends on the alkyl or aryl group attached to the organometallic reagent. For example, reaction with methylmagnesium bromide would yield 1-(2-chloro-6-methylphenyl)ethanol.

| Reactant | Organometallic Reagent | Workup | Product |

|---|---|---|---|

| This compound | Methylmagnesium Bromide (CH₃MgBr) | H₃O⁺ | 1-(2-Chloro-6-methylphenyl)ethanol |

| This compound | Phenyllithium (C₆H₅Li) | H₃O⁺ | (2-Chloro-6-methylphenyl)(phenyl)methanol |

This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. youtube.comchemistrysteps.com The reaction is typically catalyzed by a mild acid and is reversible. libretexts.org

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the carbonyl carbon. youtube.com A series of proton transfers leads to the formation of an unstable intermediate called a carbinolamine. chemistrysteps.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, forming a carbon-nitrogen double bond and generating a positively charged iminium ion. chemistrysteps.com Finally, deprotonation of the nitrogen atom yields the neutral imine product. libretexts.org To drive the equilibrium towards the product, water is often removed from the reaction mixture. masterorganicchemistry.com

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Imine/Schiff Base) |

|---|---|---|

| This compound | Aniline | N-(2-chloro-6-methylbenzylidene)aniline |

| This compound | Ethylamine | N-(2-chloro-6-methylbenzylidene)ethanamine |

| This compound | Benzylamine | N-(2-chloro-6-methylbenzylidene)-1-phenylmethanamine |

Various oxidizing agents can accomplish this conversion, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) in alkaline solution, and chromic acid (Jones reagent). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

| Starting Material | Oxidizing Agent | Product | Reported Yield (Overall) |

|---|---|---|---|

| This compound | Various (e.g., KMnO₄, CrO₃) | 2-Chloro-6-methylbenzoic acid | 85% (as part of a multi-step synthesis) researchgate.net |

Nucleophilic Addition Reactions

Reactions at the Aromatic Ring

The aromatic ring of this compound, substituted with a chloro and a methyl group, is amenable to further functionalization, particularly at the carbon atom bearing the chlorine substituent.

The chlorine atom serves as a leaving group in several important transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of aryl halides like this compound.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the formation of biaryl structures. researchgate.net The catalytic cycle typically involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product. libretexts.org

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a valuable method for the vinylation of aryl halides. organic-chemistry.org

The Sonogashira coupling reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org The Sonogashira coupling is highly effective for the synthesis of arylalkynes and can be carried out under mild conditions. wikipedia.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron compound | C(sp²)–C(sp²) | Pd catalyst, base |

| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, base |

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the chlorine atom in this compound can be displaced by strong nucleophiles under certain conditions. This typically occurs via a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pub

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pubchemeurope.com The leaving group, in this case, chloride, is then eliminated to restore the aromaticity of the ring. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. youtube.com In the case of this compound, the aldehyde group can provide some activation, although it is not as strongly activating as a nitro group. The reaction often requires harsh conditions, such as high temperatures and strong bases. youtube.comstackexchange.com

Functionalization of the Methyl Group (C(sp³)–H Activation)

The methyl group of this compound offers a site for C(sp³)–H activation, enabling its conversion into other functional groups.

The benzylic methyl group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of various derivatives. For instance, this compound can be converted to 2-chloro-6-methylbenzoic acid. An efficient and economical method for this oxidation on a large scale involves the use of sodium chlorite. researchgate.net This process is part of the manufacturing pathway for developmental asthma compounds, highlighting its industrial relevance. researchgate.net While effective, safety considerations regarding byproducts are important in large-scale applications. researchgate.net

| Transformation | Reagent | Product | Overall Yield |

| Oxidation | Sodium Chlorite | 2-Chloro-6-methylbenzoic acid | 85% |

Table 1: Oxidative Transformation of this compound. researchgate.net

Modern synthetic methods allow for the direct and selective functionalization of C(sp³)–H bonds, bypassing the need for pre-functionalized substrates. A notable strategy involves the palladium-catalyzed C(sp³)–H biarylation of 2-methylbenzaldehydes using cyclic diaryliodonium salts as arylating agents. nih.govresearchgate.net This methodology utilizes a transient directing group, which is formed in situ and avoids additional steps for installation and removal. researchgate.net

In this approach, an amino acid, such as tert-leucine, serves as a bidentate transient directing group. It reversibly forms an imine with the aldehyde, and the carboxylate group of the amino acid coordinates with the palladium catalyst. nih.govnih.gov This chelation brings the catalyst into close proximity to the target C–H bonds of the methyl group, enabling selective activation and arylation. nih.gov This strategy has been successfully used to prepare a variety of functionalized biaryls that contain both aldehyde and iodine functionalities, which are valuable for further chemical transformations. nih.gov The ability to switch between C(sp³)–H and C(sp²)–H functionalization can be controlled by the choice of the transient directing group, offering a pathway for regiodivergent synthesis. rsc.org

| Catalyst | Transient Directing Group | Arylating Agent | Solvent | Product Type |

| Pd(OAc)₂ | tert-Leucine | Cyclic Diaryliodonium Salts | Dichloroethane (DCE) | C(sp³)-H Arylated Biaryls |

Table 2: Palladium-Catalyzed C(sp³)–H Biarylation of 2-Methylbenzaldehydes. nih.gov

Ortho-Functionalization Strategies Directed by the Aldehyde Group

The aldehyde group can act as a directing group to facilitate the functionalization of the C–H bond at the ortho position on the aromatic ring. This is typically achieved through the formation of a transient imine that coordinates to a metal catalyst. researchgate.netacs.org

The introduction of a sulfur moiety at the ortho position can be achieved via copper-catalyzed C–H thiolation. rsc.orgcolab.ws This reaction utilizes a transient directing group strategy, where an aminobenzoic acid catalyst reacts with the aldehyde to form an imine in situ. This imine directs the copper catalyst to the ortho C–H bond for thiolation with a disulfide reagent. rsc.org The development of such reactions faces challenges, including potential catalyst poisoning by sulfur compounds and the nucleophilic nature of thiols reacting with the aldehyde. rsc.org

Research using 2-methylbenzaldehyde (B42018) as a model substrate showed that the choice of the transient directing group is crucial for reaction efficiency. rsc.org While simple amino acids like glycine (B1666218) showed low efficacy, aminobenzoic acids proved more effective. rsc.org

| Transient Directing Group (TDG) | Catalyst | Reagents | Yield of Thiolated Product |

| Glycine (TDG₁) | Cu(OAc)₂ | Dimethyl disulfide, TMSOAc in DMSO | 0% |

| β-Alanine (TDG₂) | Cu(OAc)₂ | Dimethyl disulfide, TMSOAc in DMSO | 22% |

| 2-Aminobenzoic acid (TDG₃) | Cu(OAc)₂ | Dimethyl disulfide, TMSOAc in DMSO | 37% |

| 2-Amino-5-fluorobenzoic acid | Cu(OAc)₂ | Dimethyl disulfide, TMSOAc in DMSO | High |

Table 3: Screening of Transient Directing Groups for Copper-Catalyzed Ortho-C–H Thiolation of 2-Methylbenzaldehyde. rsc.org

Palladium-catalyzed ortho-C–H arylation provides a direct method to form biaryl structures. researchgate.netnih.gov Similar to thiolation, this transformation often employs a transient directing group strategy. For benzaldehyde (B42025) substrates, 2-(methylsulfinyl)aniline has been developed as an effective transient auxiliary. nih.gov This approach demonstrates excellent regioselectivity for the aromatic C(sp²)–H bond over the benzylic C(sp³)–H bond in ortho-alkylated benzaldehydes like this compound. nih.gov The reaction is compatible with a wide range of benzaldehydes and aryl iodides. The process involves the formation of an imine intermediate, which directs the palladium catalyst to the ortho position for the C-H activation and subsequent coupling with the aryl iodide. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three existing substituents. ucalgary.ca

Chloro group (-Cl): Weakly deactivating and ortho, para-directing. organicchemistrytutor.com

Methyl group (-CH₃): Weakly activating and ortho, para-directing. aakash.ac.in

Aldehyde group (-CHO): Strongly deactivating and meta-directing. aakash.ac.inlibretexts.org

The positions on the ring are C3, C4, and C5.

Position C4 (para to -Cl, meta to -CHO, meta to -CH₃): This position is activated by the ortho, para-directing chloro group but deactivated by the meta-directing aldehyde and is meta to the methyl group.

Position C5 (meta to -Cl, para to -CH₃, meta to -CHO): This position is strongly favored by the meta-directing aldehyde group and is also para to the activating methyl group. It is meta to the deactivating chloro group.

Position C3 (meta to -Cl, ortho to -CH₃, ortho to -CHO): This position is ortho to both the activating methyl group and the deactivating aldehyde group.

Considering these competing effects, the C5 position is the most likely site for electrophilic attack. It is meta to the strongly deactivating aldehyde group (the preferred position for meta directors) and para to the activating methyl group. The powerful deactivating and meta-directing nature of the aldehyde group is expected to be the dominant influence, directing an incoming electrophile (e.g., NO₂⁺ in nitration) to one of its meta positions, with C5 being electronically favored due to the influence of the other groups. aakash.ac.in

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound. This mechanism requires a good leaving group (the chloride ion) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgopenstax.org

In this molecule, the strongly electron-withdrawing aldehyde group is positioned ortho to the chlorine leaving group. This arrangement is ideal for activating the ring toward nucleophilic attack. openstax.orglibretexts.org A nucleophile (e.g., OH⁻, OR⁻) attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. openstax.orgchemistrysteps.com The negative charge in this complex is delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization. libretexts.org The electron-donating methyl group at the other ortho position has a slight deactivating effect but is unlikely to prevent the reaction. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Compound Development

The unique substitution pattern of 2-Chloro-6-methylbenzaldehyde makes it a valuable precursor in the development of pharmaceutical compounds. It provides a scaffold that can be elaborated into more complex molecules with potential therapeutic applications.

While direct synthesis of numerous marketed drugs from this compound is not extensively documented, its structural motifs are pertinent to medicinal chemistry. The closely related compound, 2-chloro-6-fluorobenzaldehyde (B137617), is an important intermediate in the production of antiseptics like dicloxacillin (B1670480) and flucloxacillin. wikipedia.orggoogle.com This highlights the value of the 2-chloro-substituted benzaldehyde (B42025) framework in the design of new therapeutic agents. bioworld.com The strategic placement of the chloro and methyl groups can influence the molecule's conformation, electronic properties, and metabolic stability, which are critical factors in drug design.

Building Block for Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical industry, where it serves as a foundational element for creating active ingredients. The derivative, 2-chloro-6-methylbenzoic acid, obtained by oxidizing the aldehyde, is particularly important. Amide and ester derivatives of this acid are integral components of several commercial agrochemicals. nih.gov

| Agrochemical | Type | Precursor from this compound |

| Tecloftalam | Bactericide | 2-Chloro-6-methylbenzoic acid derivative |

| Flutolanil | Fungicide | 2-Chloro-6-methylbenzoic acid derivative |

| Fluopyram | Fungicide/Nematicide | 2-Chloro-6-methylbenzoic acid derivative |

| Diflufenican | Herbicide | 2-Chloro-6-methylbenzoic acid derivative |

The structural analogue, 2-chloro-6-fluorobenzaldehyde, is also utilized in the production of various pesticides, underscoring the importance of this class of compounds in developing crop protection agents. wikipedia.orggoogle.com

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and aromatic aldehydes are essential for their synthesis. This compound, with its reactive aldehyde group, is a prime candidate for constructing such ring systems. The aldehyde functionality can participate in condensation reactions with various nucleophiles (such as amines, hydrazines, and active methylene (B1212753) compounds) to form the backbone of diverse heterocyclic structures. ijsr.net For example, reactions of substituted benzaldehydes are known to yield heterocycles like oxazolines, imidazolones, and benzimidazoles. journalagent.com The analogous compound 2-Chloro-6-fluorobenzaldehyde is explicitly noted as an intermediate in the synthesis of halogenated heterocyclic compounds. wikipedia.org This reactivity makes this compound a valuable tool for chemists seeking to build complex, multi-ring systems. nih.gov

Generation of Advanced Functionalized Aromatic Compounds

The true versatility of this compound lies in its capacity to be transformed into a variety of more complex functionalized aromatic compounds. The aldehyde group itself is a hub of reactivity.

Key transformations include:

Oxidation : As seen in the synthesis of the R411 intermediate, the aldehyde can be readily oxidized to a carboxylic acid (2-chloro-6-methylbenzoic acid), introducing a new functional group for further reactions like amidation or esterification. nih.gov

Reduction : The aldehyde can be reduced to a primary alcohol (2-chloro-6-methyl-benzenemethanol), providing another synthetic handle.

Condensation Reactions : It can react with various carbon nucleophiles in reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to form new carbon-carbon bonds and extend the molecule's framework.

Reductive Amination : The aldehyde can react with amines in the presence of a reducing agent to form substituted benzylamines, a common structural motif in pharmaceuticals.

These transformations allow chemists to use this compound as a starting point to introduce a wide range of functional groups and build up molecular complexity, creating novel and advanced aromatic structures for various applications. biosynth.com

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Methylbenzaldehyde

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are central to understanding the mechanism of any chemical reaction. For reactions involving 2-chloro-6-methylbenzaldehyde, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping out the energetic landscape of these transformations. These studies allow for the theoretical examination of various possible routes, helping to identify the most favorable pathway.

For instance, in reactions common to aldehydes, such as nucleophilic addition, the pathway typically involves the approach of a nucleophile to the electrophilic carbonyl carbon. The presence of the ortho-chloro and ortho-methyl groups in this compound introduces significant steric and electronic effects that modulate this process. The chloro group, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, while both substituents sterically hinder the approach of the nucleophile.

A theoretical investigation into the reaction of substituted benzaldehydes with amines to form Schiff bases has shed light on the intricacies of such pathways. This type of study typically identifies three key transition states:

TS1: Corresponding to the initial nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate.

TS2: Representing an internal rearrangement of the hemiaminal.

TS3: Leading to the elimination of a water molecule and the formation of the C=N double bond of the Schiff base.

| Transition State | Description | Influencing Factors for this compound |

| TS1 | Nucleophilic attack of amine on carbonyl carbon | The electron-withdrawing chloro group increases the partial positive charge on the carbonyl carbon, potentially lowering the activation energy. Conversely, the steric bulk of both the chloro and methyl groups can raise the energy of this transition state due to increased steric repulsion. |

| TS2 | Internal rearrangement of the hemiaminal intermediate | The electronic nature of the substituents can influence the stability of the hemiaminal and the ease of proton transfer events, thereby affecting the energy of this transition state. |

| TS3 | Elimination of water to form the Schiff base | The stability of the developing C=N double bond and the ease of protonation of the hydroxyl group are key factors. The electronic effects of the substituents can influence the acidity of the relevant protons. |

Kinetic Studies and Rate-Determining Steps Analysis

For reactions involving substituted benzaldehydes, the rate of reaction is highly sensitive to the nature and position of the substituents on the aromatic ring. In the case of this compound, the interplay of the electronic effect of the chlorine atom and the steric hindrance from both the chlorine and methyl groups is of particular interest.

A kinetic study on the addition of hydroxide (B78521) ions to a series of substituted benzaldehydes revealed that the rates of addition are almost proportional to the corresponding equilibrium constants. This suggests that the electronic effects of the substituents, which influence the equilibrium position, also play a dominant role in determining the reaction rate. Electron-withdrawing groups, like the chloro group, would be expected to accelerate this reaction by increasing the electrophilicity of the carbonyl carbon.

In the context of the Wittig-Horner reaction, kinetic studies involving substituted benzaldehydes have shown that the formation of the intermediate is the rate-determining step. The reaction is accelerated by electron-withdrawing substituents on the benzaldehyde (B42025), which again points to the importance of the electrophilicity of the carbonyl carbon. The positive ρ (rho) value obtained from Hammett plots in such studies provides quantitative evidence for the buildup of negative charge in the transition state at the reaction center.

| Reaction Type | Expected Effect of Substituents in this compound on Rate | Rate-Determining Step (Postulated) |

| Nucleophilic Addition (e.g., with OH⁻) | The electron-withdrawing chloro group is expected to increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon. The ortho-methyl group may introduce some steric hindrance, potentially counteracting this effect to a small degree. | Attack of the nucleophile on the carbonyl carbon. |

| Wittig-Horner Reaction | The electron-withdrawing chloro group would likely accelerate the reaction. The steric bulk of the ortho substituents might slow down the formation of the intermediate. | Formation of the phosphorus-containing intermediate. |

| Base-Catalyzed Condensation | In base-catalyzed reactions, the initial deprotonation of the nucleophile is often a key step. The subsequent attack on the aldehyde is influenced by the aldehyde's electrophilicity. The chloro group would enhance this electrophilicity. | Can vary depending on the specific reaction, but often the nucleophilic attack on the carbonyl is rate-limiting. |

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents are pivotal in controlling the outcome of chemical reactions, influencing not only the rate but also the selectivity—be it chemoselectivity, regioselectivity, or stereoselectivity. In reactions involving this compound, the choice of catalyst can be critical in overcoming the steric hindrance posed by the ortho substituents and in directing the reaction towards a specific product.

For instance, in asymmetric synthesis, chiral catalysts are employed to favor the formation of one enantiomer over the other. The asymmetric Henry reaction (a nitroaldol reaction) of substituted aldehydes, for example, can be catalyzed by chiral copper(II) complexes of bis(β-amino alcohols). The catalyst forms a chiral template in the transition state, and non-covalent interactions between the catalyst, the aldehyde, and the nucleophile dictate the stereochemical outcome. The enantiomeric excess (ee) of the product can be significantly influenced by the electronic and steric properties of the substituents on the benzaldehyde.

The efficiency of a reaction can also be dramatically improved by the appropriate choice of reagents. In the synthesis of substituted benzaldehydes via a one-pot reduction/cross-coupling procedure, a stable aluminum hemiaminal intermediate is formed. This intermediate protects the aldehyde functionality, allowing for a subsequent cross-coupling reaction with organometallic reagents. The choice of the reducing agent and the organometallic reagent is crucial for the success of this one-pot procedure.

| Reaction Type | Catalyst/Reagent Example | Role in Selectivity and Efficiency |

| Asymmetric Henry Reaction | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ complex | The chiral ligand environment around the copper center directs the approach of the nitromethane (B149229) nucleophile to one face of the aldehyde, leading to high enantioselectivity. |

| One-Pot Synthesis of Substituted Benzaldehydes | DIBAL-H (Diisobutylaluminium hydride) followed by an organolithium reagent and a palladium catalyst | DIBAL-H reduces a precursor to a stable hemiaminal, protecting the aldehyde. The subsequent palladium-catalyzed cross-coupling with an organolithium reagent allows for the introduction of various substituents with high efficiency. |

| Acetalization | Acid catalyst (e.g., HCl) | The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol. This improves the reaction rate and efficiency. |

Intermediate Identification and Characterization Studies

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. While many intermediates are transient and difficult to isolate, various spectroscopic techniques can be employed for their identification.

In reactions of aldehydes, common intermediates include hemiacetals, hemiketals, cyanohydrins, and tetrahedral intermediates from nucleophilic attack. For this compound, the formation of such intermediates would be a key step in many of its transformations.

For example, in the formation of an acetal (B89532) from this compound and an alcohol under acidic conditions, a hemiacetal is a crucial intermediate. While typically not isolated, its presence can be inferred from kinetic data and computational studies. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form the tetrahedral hemiacetal intermediate. Further protonation of the hydroxyl group and elimination of water, followed by attack of a second alcohol molecule, leads to the final acetal product.

Spectroscopic methods that can be used to identify and characterize intermediates include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide structural information about stable or long-lived intermediates.

Infrared (IR) spectroscopy: Can be used to monitor the disappearance of the carbonyl stretch of the aldehyde and the appearance of new functional groups characteristic of the intermediate.

Mass Spectrometry (MS): Can be used to determine the mass of intermediates, aiding in their identification.

In some cases, intermediates can be trapped or stabilized, allowing for more detailed characterization. For instance, the use of protecting groups can sometimes allow for the isolation of a species that would otherwise be a transient intermediate. The formation of a stable aluminum hemiaminal in the one-pot synthesis of substituted benzaldehydes is an example of a stabilized intermediate that is key to the success of the synthetic methodology.

Stereochemical Outcomes and Asymmetric Synthesis Considerations

The stereochemical outcome of a reaction is a critical consideration, particularly in the synthesis of chiral molecules such as pharmaceuticals and natural products. When a new stereocenter is created in a reaction involving an achiral starting material like this compound, a racemic mixture of enantiomers will be formed unless a chiral influence is present.

Asymmetric synthesis aims to control the formation of these stereocenters to produce a single enantiomer or a significant excess of one. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

As previously mentioned, the asymmetric Henry reaction is a powerful method for the enantioselective formation of a C-C bond. In the case of this compound, a chiral catalyst would coordinate to the aldehyde in a way that one face of the carbonyl group is preferentially shielded. The incoming nucleophile would then attack from the less hindered face, leading to the formation of one enantiomer in excess. The enantiomeric ratio (er) of the product is a measure of the success of the asymmetric induction.

Computational studies, such as DFT, can be employed to model the transition states in asymmetric reactions and to understand the origins of stereoselectivity. These studies can help in the rational design of new and more effective chiral catalysts. For this compound, the steric bulk of the ortho substituents would be a key factor in the design of a suitable chiral catalyst, as the catalyst must be able to effectively differentiate between the two faces of the carbonyl group despite the crowded environment.

| Reaction Type | Chiral Influence | Expected Stereochemical Outcome |

| Asymmetric Henry Reaction | Chiral copper-bis(amino alcohol) catalyst | Formation of a β-nitro alcohol with a new stereocenter. The catalyst is designed to produce a high enantiomeric excess of one enantiomer. |

| Asymmetric Aldol (B89426) Reaction | Chiral catalyst (e.g., proline-based) | Formation of a β-hydroxy aldehyde with new stereocenters. The catalyst controls both the diastereoselectivity and enantioselectivity. |

| Asymmetric Reduction of the Carbonyl | Chiral reducing agent (e.g., chiral borane) | Formation of a chiral secondary alcohol. The chiral reagent delivers the hydride to one face of the carbonyl preferentially. |

Computational and Theoretical Chemistry Studies of 2 Chloro 6 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, which is then used to determine various molecular properties. For a molecule like 2-chloro-6-methylbenzaldehyde, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would serve as the foundation for geometric optimization, vibrational analysis, and electronic structure evaluation. nih.govdergipark.org.tr

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. For this compound, key structural parameters to be determined include the bond lengths, bond angles, and dihedral angles.

The presence of three different substituents on the benzene (B151609) ring (aldehyde, chloro, and methyl groups) makes conformational analysis crucial. The primary focus would be the rotational orientation of the aldehyde group (-CHO) relative to the plane of the benzene ring. Steric hindrance between the ortho-substituents (the chloro and methyl groups) and the aldehyde group would likely enforce a non-planar conformation where the aldehyde group is twisted out of the ring's plane to minimize repulsive interactions. DFT calculations would precisely quantify this dihedral angle and determine the energy barrier for rotation around the C(ring)-C(aldehyde) bond. The optimized geometry is the basis for all further calculations. karazin.ua

Table 1: Expected Parameters from Geometric Optimization of this compound

| Parameter Type | Description |

|---|---|

| Bond Lengths | C-C bonds in the aromatic ring, C-Cl bond, C-C bond of the methyl group, C=O and C-H bonds of the aldehyde group. |

| Bond Angles | Angles between atoms, such as C-C-C in the ring, C-C-Cl, C-C-H, and O=C-H. |

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for assigning the specific molecular vibrations (stretching, bending, twisting) to the experimentally observed spectral bands.

For this compound, characteristic vibrational modes would be predicted for each functional group. The analysis would provide wavenumbers and intensities for these modes, which can be compared with experimental data to confirm the molecular structure. In studies of similar molecules like 2-chloro-6-fluoro benzaldehyde (B42025), a good agreement is often found between vibrational frequencies calculated via DFT and those observed experimentally. researchgate.netmaterialsciencejournal.org

Table 2: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Region (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretching | 1680-1715 |

| C-H Stretching | 2700-2900 (often two bands) | |

| Methyl (-CH₃) | Symmetric & Asymmetric C-H Stretching | 2850-3000 |

| Symmetric & Asymmetric C-H Bending | 1375-1470 | |

| Aromatic Ring | C-H Stretching | 3000-3100 |

| C=C Stretching | 1400-1600 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. karazin.ua For this compound, DFT calculations would determine the energies of these orbitals and the size of the gap. The analysis would also visualize the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich aromatic ring and the methyl group, while the LUMO would likely be concentrated on the electron-withdrawing aldehyde group and the electronegative chlorine atom, indicating the sites for nucleophilic and electrophilic attack, respectively. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting how a molecule will interact with other chemical species. Different colors represent varying potential:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the aldehyde group due to its lone pairs of electrons. ijream.org This site would be the primary target for protons and other electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and potentially near the aromatic protons, indicating susceptibility to nucleophilic attack. The MEP map provides a more intuitive picture of reactivity than orbital analysis alone. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds. It partitions the electron density of a molecule into atomic basins. By analyzing the properties of the electron density at specific points, called bond critical points (BCPs), QTAIM can characterize the type and strength of the bonds.

A QTAIM analysis of this compound would involve locating the BCPs for all covalent bonds (e.g., C-C, C=O, C-Cl, C-H). The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would be calculated.

A high value of ρ indicates a strong covalent bond.

The sign of the Laplacian indicates the nature of the interaction: a negative value is characteristic of a shared-interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

This analysis would provide a quantitative description of the covalent character of the C-Cl bond and how the electronic properties of the aromatic ring are influenced by its substituents. chemrxiv.orgscribd.com

Ab Initio and Semi-Empirical Methods in Reaction Mechanism Simulation

While DFT is excellent for ground-state properties, simulating the pathway of a chemical reaction requires methods that can calculate the energies of transition states and reaction intermediates. Ab initio (from first principles) and semi-empirical methods are used for this purpose.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are highly accurate but computationally expensive. They would be used to model specific, complex reaction steps with high precision.

Semi-empirical methods are faster, using parameters derived from experimental data to simplify calculations. They are well-suited for exploring broader reaction pathways or for use in molecular dynamics simulations. rsc.org

For this compound, these methods could be used to simulate various reactions, such as its oxidation to 2-chloro-6-methylbenzoic acid or the nucleophilic addition of a reagent to its carbonyl group. For instance, a study on the acetalization of the similar 2-methylbenzaldehyde (B42018) used ab initio calculations to map the energy profile of the reaction, identifying the energies of reactants, intermediates, transition states, and products. researchgate.net A similar approach for this compound would elucidate its reaction mechanisms, providing critical insights into its chemical behavior. nih.gov

Prediction of Chemical Reactivity and Selectivity in Complex Systems

The prediction of chemical reactivity and selectivity of molecules in intricate chemical environments stands as a significant challenge and a focal point of modern computational chemistry. For a molecule such as this compound, with its distinct electronic and steric features, theoretical studies are instrumental in elucidating its behavior in complex reaction systems. Computational models, particularly those based on Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern the formation of specific products.

The inherent complexity of predicting reaction outcomes is often addressed by constructing detailed potential energy surfaces for various possible reaction pathways. This approach allows for the identification of the most energetically favorable routes. For instance, in a study investigating the decomposition of the structurally similar compound 2-hydroxy-6-methylbenzaldehyde, DFT calculations were employed to map out eight different reaction pathways leading to the formation of toluene. By analyzing the corresponding potential energy surfaces, researchers can pinpoint the rate-determining steps and the most likely products under specific conditions.

The interplay of electronic and steric effects, governed by the chloro and methyl substituents at the ortho positions, significantly influences the reactivity of the aldehyde functional group and the aromatic ring. Computational models can quantify these effects. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group, combined with their steric hindrance, will dictate the regioselectivity of both nucleophilic additions to the carbonyl group and electrophilic substitutions on the aromatic ring.

| Computational Parameter | Predicted Value for this compound | Significance in Predicting Reactivity and Selectivity |

| HOMO Energy | (Calculated Value) | Indicates susceptibility to electrophilic attack. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | (Calculated Value) | Indicates susceptibility to nucleophilic attack. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | (Calculated Value) | Relates to the chemical stability of the molecule. A smaller gap generally implies higher reactivity. |

| Mulliken Charge on Carbonyl Carbon | (Calculated Value) | A more positive charge suggests a more electrophilic center, favoring nucleophilic addition reactions. |

| Bond Dissociation Energy (C-H of CHO) | (Calculated Value) | Predicts the ease of hydrogen abstraction from the aldehyde group, relevant in free-radical reactions. |

| Proton Affinity | (Calculated Value) | Indicates the basicity of the carbonyl oxygen, influencing its role in acid-catalyzed reactions. |

Note: The values in this table are illustrative placeholders, as specific computational results for this compound in complex systems require dedicated theoretical studies.

By analyzing these and other computed parameters, researchers can build predictive models for the behavior of this compound in diverse and competitive reaction environments. These theoretical predictions are crucial for designing synthetic routes, understanding reaction mechanisms, and avoiding the formation of undesirable byproducts, thereby guiding experimental work in a more efficient and targeted manner.

Future Research Directions and Advanced Methodological Developments

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for aromatic aldehydes. tue.nl A primary focus is the reduction of hazardous waste and the use of less toxic reagents. Traditional methods for the synthesis of halogenated benzaldehydes can involve harsh oxidants or multi-step processes that generate significant byproducts. google.comgoogle.com Future research will likely prioritize atom-economical reactions that minimize waste.

One promising avenue is the exploration of solvent-free or aqueous reaction media. For instance, greener versions of classic reactions like the Knoevenagel condensation, which can be used to derivatize benzaldehydes, have been developed using benign catalysts like ammonium (B1175870) salts and avoiding harmful solvents such as pyridine. tue.nlresearchgate.net Similarly, solvent-free Stobbe condensations offer an eco-friendly alternative to classical methods that rely on hazardous organic solvents. ijrbat.in Adapting such methodologies to the synthesis of 2-chloro-6-methylbenzaldehyde and its precursors could significantly reduce the environmental impact. The selective oxidation of halogenated toluenes is another area where greener catalysts and reaction conditions are being sought to replace traditional, more hazardous methods. google.com

Key research goals in this area include:

Designing syntheses that utilize water as a solvent. bepls.com

Employing reusable, solid-supported catalysts to simplify purification and reduce waste. bepls.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis remains a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing new reaction pathways and improving the efficiency of existing ones. For a sterically hindered and electronically defined substrate like this compound, catalysts that offer high reactivity and precise regioselectivity are particularly valuable.

Transition-metal catalysis, especially palladium- and iridium-based systems, offers powerful tools for C-H functionalization. researchgate.net Research into directing-group-assisted C-H activation allows for the selective modification of specific positions on the aromatic ring. researchgate.netacs.org For instance, transient directing groups can be used to achieve ortho-C–H hydroxylation of benzaldehydes, a transformation that would be challenging using classical methods. acs.org Applying such strategies to this compound could enable direct, late-stage functionalization at the C-H bonds of the benzene (B151609) ring, providing rapid access to a diverse range of derivatives.

Future explorations in catalysis may focus on:

Photoredox Catalysis: Visible-light-induced reactions offer a mild and sustainable alternative to traditional thermal methods. mdpi.com Catalyst-free photodecarbonylation has been demonstrated for ortho-amino benzaldehydes, suggesting that light-mediated transformations could be developed for other substituted benzaldehydes. rsc.org

Cooperative Catalysis: Systems that combine multiple catalytic modes, such as a transition metal and an organocatalyst, can unlock unique reactivity and selectivity. researchgate.net

Enzyme-Mediated Synthesis: Biocatalysis provides an environmentally friendly approach with often unparalleled selectivity, representing a significant area for future development in the synthesis of complex aromatic compounds. vapourtec.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing in terms of safety, scalability, and reaction control. acs.orgresearchgate.net The precise control over parameters like temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. acs.orgnih.gov

For the synthesis and derivatization of this compound, flow chemistry could be particularly advantageous. For example, hazardous or unstable reagents, such as organolithium compounds, can be generated and used in situ, minimizing risks associated with their handling and storage. acs.org Furthermore, photochemical and electrochemical reactions, which are often difficult to scale up in batch due to issues with light penetration or electrode surface area, are well-suited to continuous-flow setups. vapourtec.comrsc.org

The integration of flow chemistry with automated platforms allows for high-throughput experimentation and rapid optimization of reaction conditions. Automated library synthesis can accelerate the discovery of new derivatives with desirable properties. Future research will likely see the development of fully automated, multi-step flow syntheses for producing this compound and its derivatives, enabling rapid exploration of chemical space.

Advanced Computational Modeling for De Novo Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic planning. These approaches allow for the de novo design of molecules and synthetic routes, moving beyond the modification of existing scaffolds. nih.gov For a target like this compound or its derivatives, computational modeling can predict reaction outcomes, screen potential catalysts, and even propose entirely new synthetic pathways that might not be obvious to a human chemist.

Retrosynthetic design tools, enhanced by machine learning, can analyze the structure of a target molecule and suggest viable starting materials and reaction sequences. nih.gov This can be particularly useful for complex, multi-substituted aromatic compounds. Furthermore, computational methods can be used to understand reaction mechanisms in detail, providing insights that can guide the optimization of reaction conditions for improved yield and selectivity.

Future directions in this field include:

Reaction Prediction: Developing algorithms that can accurately predict the products of unknown or unprecedented reactions.

Catalyst Design: Using computational screening to identify optimal catalysts for specific transformations, reducing the need for extensive empirical experimentation.

Integrated Synthesis Planning: Combining de novo design algorithms with automated synthesis platforms to create a closed-loop system for molecular discovery, where new compounds are designed, synthesized, and tested in a fully automated fashion. acs.orgresearchgate.netnih.gov

Unexplored Derivatization Pathways and Their Synthetic Utility

While this compound is a useful building block, its full synthetic potential remains to be unlocked. Future research will focus on exploring novel derivatization pathways to access new chemical structures with potentially valuable biological or material properties. The aldehyde functional group is highly versatile, participating in a wide range of transformations including nucleophilic additions, condensations, and reductions. byjus.comlearncbse.in

One area of interest is the development of novel C-H functionalization reactions that selectively target the other positions on the aromatic ring. Palladium-catalyzed cascade reactions, for instance, have been used to synthesize fluorenones from benzaldehydes and aryl iodides, demonstrating the power of C-H activation to build complex polycyclic systems in a single operation. acs.org Applying this type of methodology to this compound could lead to a new class of polycyclic aromatic compounds.

Further research could investigate:

Multicomponent Reactions: Designing new one-pot reactions that combine this compound with two or more other reactants to rapidly build molecular complexity.

Asymmetric Synthesis: Developing enantioselective methods for the derivatization of the aldehyde group, leading to chiral molecules that are often required for pharmaceutical applications. The Henry reaction is one such carbon-carbon bond-forming reaction where asymmetric catalysis can be employed. researchgate.net